3,4,5-Trifluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functionalized Polymers:

,4,5-Trifluorophenol finds application in the synthesis of various functionalized polymers, particularly those containing 3,4,5-trifluorophenoxymethyl groups. These polymers possess unique properties like improved thermal stability and electrical conductivity, making them valuable in various technological applications.

Source

Sigma-Aldrich. (n.d.). 3,4,5-Trifluorophenol. Retrieved March 3, 2024, from

Potential Applications in Life Sciences:

Due to the presence of fluorine atoms, 3,4,5-trifluorophenol exhibits unique lipophilicity (fat-loving) and pKa (acidity) properties. These characteristics make it a potential candidate for research in various life science fields, such as:

Drug discovery and development

The lipophilic nature of 3,4,5-trifluorophenol could aid in the design and development of novel drugs with improved membrane permeability and bioavailability.

Enzyme inhibition studies

The pKa of 3,4,5-trifluorophenol allows it to interact with specific functional groups in enzymes, potentially leading to their inhibition. This property can be valuable in studying enzyme mechanisms and developing new therapeutic strategies.

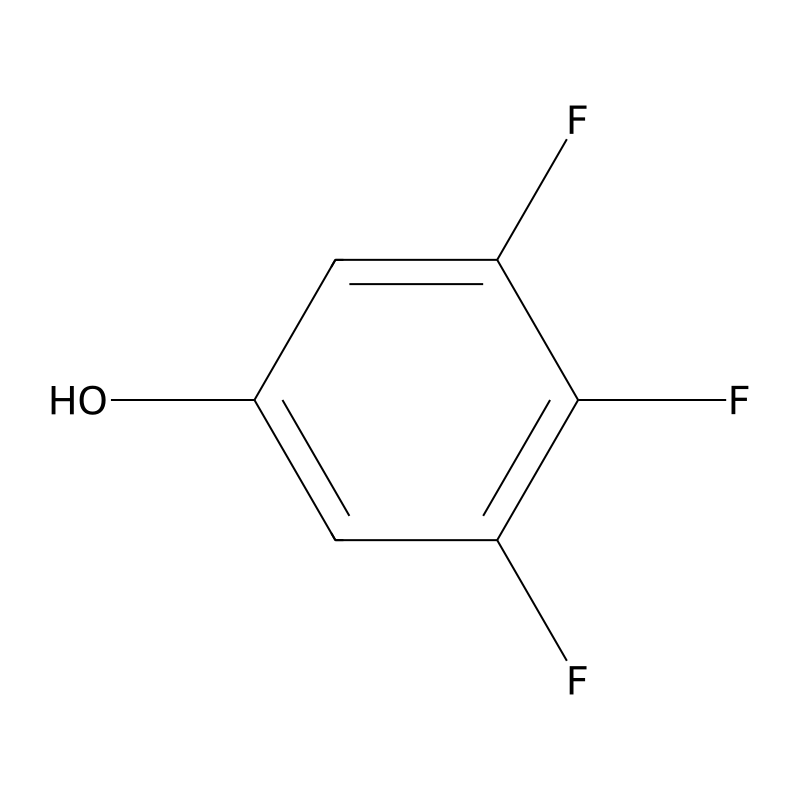

3,4,5-Trifluorophenol is a halo-substituted phenolic compound characterized by the presence of three fluorine atoms at positions 3, 4, and 5 of the phenolic ring. Its chemical formula is C₆H₃F₃O, with a molecular weight of approximately 148.08 g/mol. This compound appears as a white to almost white crystalline solid with a melting point ranging from 55 to 59 °C and a boiling point of 177 °C . It is soluble in water and methanol, making it versatile for various applications in organic synthesis and material science.

Specific data on the toxicity of 3,4,5-trifluorophenol is limited. However, as a general guideline, fluorinated aromatic compounds can exhibit some degree of toxicity. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood. Due to the presence of a phenolic hydroxyl group, it is expected to be a weak acid and may cause irritation upon contact with skin or eyes [].

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions.

- Oxidation: It can be oxidized to form various derivatives, including trifluoromethylated aromatic compounds.

- Acid-Base Reactions: As a weak acid, it can donate a proton to strong bases, forming phenolate ions.

The compound also participates in more complex reactions such as the synthesis of difluorooxymethylene-bridged liquid crystals .

Several methods exist for synthesizing 3,4,5-trifluorophenol:

- Lithiation-Boronation Method: This involves lithiating 3,4,5-trifluorobromobenzene using n-butyllithium at low temperatures, followed by reaction with boric acid ester. The resulting borate is oxidized with hydrogen peroxide to yield the desired phenol .

- High-Pressure Reaction: A method involving the reaction of 1-halo-3,4,5-trifluorobenzene with ammonia water under high pressure (100-200 °C) has been reported .

- Cuprous Complex Catalysis: This method utilizes cuprous catalysts in combination with ammonia water to facilitate the reaction under controlled conditions .

These synthesis methods emphasize the importance of optimizing reaction conditions to achieve high yields and purity.

3,4,5-Trifluorophenol finds applications in various fields:

- Material Science: It is used in the synthesis of liquid crystals and other advanced materials due to its unique electronic properties.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development.

- Chemical Synthesis: It serves as an intermediate in the preparation of other fluorinated compounds.

Interaction studies involving 3,4,5-trifluorophenol focus on its reactivity with biological molecules and other chemicals. Research indicates that its fluorinated structure enhances its stability and reactivity compared to non-fluorinated analogs. Its interactions can lead to significant changes in biological activity and metabolic pathways in living organisms .

Several compounds share structural similarities with 3,4,5-trifluorophenol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,4-Difluorophenol | C₆H₄F₂O | Contains only two fluorine atoms |

| 2,6-Difluorophenol | C₆H₄F₂O | Fluorine atoms are positioned differently |

| Trifluoromethylphenol | C₇H₅F₃O | Contains a trifluoromethyl group instead of three fluorines on the ring |

| Pentafluorophenol | C₆F₅OH | All five hydrogen atoms replaced by fluorine |

Uniqueness of 3,4,5-Trifluorophenol: The specific arrangement of three fluorine atoms at the ortho and para positions relative to the hydroxyl group imparts unique chemical and physical properties that differentiate it from these similar compounds. Its ability to engage in specific reactions while maintaining stability makes it particularly valuable in synthetic chemistry and material science.

XLogP3

GHS Hazard Statements

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard